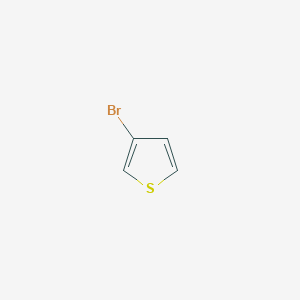

3-Bromothiophene

Overview

Description

3-Bromothiophene, also known as 3-Thienyl bromide, is an organobromine compound with the molecular formula C4H3BrS. It is a derivative of thiophene, where a bromine atom is substituted at the third position of the thiophene ring. This compound is widely used in organic synthesis, particularly in the preparation of various thiophene-based materials and polymers .

Mechanism of Action

Target of Action

3-Bromothiophene is an organosulfur compound . It is primarily used as a reactant in the synthesis of various compounds . It is a precursor to the antibiotic timentin and the vasodilator cetiedil . Therefore, its primary targets would be the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

For instance, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . In this process, this compound interacts with its targets (other reactants) to form new compounds.

Biochemical Pathways

This compound is involved in the synthesis of various compounds. It can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP ++ catalyzed cross-coupling with Grignard reagents . These reactions involve various biochemical pathways, and the downstream effects would depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action is the formation of new compounds. For instance, it can be used to synthesize 3,3-Bithiophene . The molecular and cellular effects of this compound’s action would therefore depend on the properties of the compounds it helps to synthesize.

Biochemical Analysis

Biochemical Properties

It is known that 3-Bromothiophene can be used as a reactant to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . This suggests that this compound may interact with enzymes and proteins involved in these reactions .

Molecular Mechanism

It is known that this compound can participate in borylation and Suzuki coupling reactions , suggesting that it may exert its effects at the molecular level through these reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromothiophene can be synthesized through several methods. One common approach involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the isomerization of 2-bromothiophene. This process involves the use of an acidic ion exchange resin as a catalyst at a temperature of around 150°C. The resulting mixture of this compound and 2-bromothiophene is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Kumada couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.

Stille Coupling: Involves organotin reagents and palladium catalysts.

Kumada Coupling: Utilizes Grignard reagents and nickel catalysts.

Major Products:

3,3’-Bithiophene: Formed via borylation followed by Suzuki coupling.

3-Alkylthiophenes: Produced by nickel-catalyzed cross-coupling with Grignard reagents.

Scientific Research Applications

3-Bromothiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various thiophene-based polymers and materials.

Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Comparison with Similar Compounds

2-Bromothiophene: Another brominated thiophene derivative, but with the bromine atom at the second position.

2,5-Dibromothiophene: Contains two bromine atoms at the second and fifth positions of the thiophene ring.

Uniqueness of 3-Bromothiophene: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated thiophenes. Its position-specific bromine atom allows for selective functionalization and synthesis of complex thiophene-based structures .

Biological Activity

3-Bromothiophene is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a bromine substituent at the third position. This structure contributes to its unique electronic properties, which are crucial for its biological activity. The presence of the bromine atom enhances the reactivity of the thiophene ring, allowing for various chemical modifications that can lead to different biological effects.

Antispasmodic Activity

Recent studies have highlighted the spasmolytic effects of thiophene derivatives, including this compound. A study demonstrated that synthesized derivatives exhibited significant antispasmodic activity, particularly in reducing smooth muscle contractions in isolated rat duodenum. The mechanism was attributed to calcium channel blockade, which is essential for muscle contraction regulation. For instance, one derivative showed an effective concentration (EC50) of 1.26 µM, indicating potent spasmolytic activity against induced contractions .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for their antimicrobial properties . A study reported that certain derivatives exhibited promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications, emphasizing the importance of the bromine substituent in enhancing antimicrobial efficacy .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. For example, derivatives of this compound have shown cytotoxic effects on breast cancer cells, leading to significant reductions in cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

- Substituents : The nature and position of substituents on the thiophene ring affect the compound's reactivity and biological activity. For instance, introducing electron-withdrawing groups can enhance its antimicrobial and anticancer properties.

- Polymerization : Poly(this compound) has been synthesized and studied for its electrochemical properties, showing potential applications in organic photovoltaics and sensors due to its conductive nature .

Case Studies

- Spasmolytic Activity Study : A series of thiophene derivatives were synthesized via Suzuki cross-coupling reactions, revealing that compounds with specific substitutions exhibited superior spasmolytic effects compared to others. The study concluded that structural modifications could optimize therapeutic efficacy for gastrointestinal disorders .

- Antimicrobial Activity Assessment : Various derivatives were tested against Staphylococcus aureus and Escherichia coli, with results indicating that certain modifications led to enhanced inhibition zones, suggesting a promising avenue for developing new antimicrobial agents .

Properties

IUPAC Name |

3-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMISAPCWHTVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-93-8 | |

| Record name | Thiophene, 3-bromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022129 | |

| Record name | 3-Bromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-31-1 | |

| Record name | 3-Bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G818Z74YV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Bromothiophene?

A1: this compound has the molecular formula C4H3BrS and a molecular weight of 163.04 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes have been explored, including:* Bromination-Debromination of Thiophene: [, , , ] This method involves brominating thiophene to obtain 2,3,5-tribromothiophene, followed by selective debromination using zinc and acetic acid or sodamide in liquid ammonia. [, ]* Direct Bromination of Thiophene: [] While possible, this method often leads to a mixture of isomers, requiring careful purification. * Grignard Cross-Coupling: [, ] This approach utilizes this compound and chlorotrimethylsilane in a sonochemical Grignard cross-coupling reaction to produce (3-thienyl)trimethylsilane, which can be further modified.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common characterization techniques include:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound. []* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, , ]* Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. [, ]* UV-Vis Spectroscopy: This technique is particularly useful when studying the optical properties of this compound-based polymers. [, , ]

Q4: What are the notable properties of Poly(this compound)?

A4: Poly(this compound), a polymer derived from this compound, exhibits several interesting properties:* Electrochromism: The polymer exhibits reversible color changes upon electrochemical oxidation and reduction, making it suitable for electrochromic devices. [, ]* Conductivity: Poly(this compound) displays moderate electrical conductivity, influenced by doping levels and morphology. [, ]* Morphology: The morphology of Poly(this compound) can be tailored during synthesis, ranging from nanowires [] to thin films. [, , , ]

Q5: How does the halogen atom in poly(3-halidethiophene)s influence their properties?

A5: Research shows that the halogen atom significantly impacts the properties of poly(3-halidethiophene)s. For example, poly(this compound) exhibits lower electrochemical stability and porosity compared to poly(3-chlorothiophene), while possessing a higher π-π lowest transition energy. [] Theoretical calculations indicate that steric interactions arising from the halogen atom's size significantly affect the polymers' conformational properties, ionization potential, and π-π lowest transition energy. []

Q6: What are the potential applications of this compound and its derivatives?

A6: The versatility of this compound makes it a valuable precursor for various applications:* Organic Semiconductors: this compound serves as a starting material for synthesizing oligothiophenes and polythiophenes used in organic field-effect transistors (OFETs) and organic solar cells. [, ]* Electrochromic Devices: The color-changing properties of Poly(this compound) make it suitable for applications in smart windows, displays, and sensors. [, ]* Fluorescent Dyes: Derivatives of this compound, particularly those incorporating benzo[c]coumarin, exhibit interesting fluorescent properties, making them attractive for use in bioimaging and optoelectronic applications. []* Catalytic Systems: Specific derivatives of this compound have been investigated for their potential as ligands in catalytic systems for reactions like carbon dioxide reduction. []

Q7: How is computational chemistry used in this compound research?

A7: Computational methods, particularly Density Functional Theory (DFT) calculations, provide insights into:* Molecular Geometry and Electronic Structure: DFT calculations help optimize the molecular geometry of this compound and its derivatives, providing valuable information about bond lengths, angles, and electronic properties. [, , ]* Vibrational Frequencies: Theoretical calculations of IR and Raman spectra aid in assigning vibrational modes and understanding molecular vibrations. [, ]* Optical Properties: DFT calculations can predict electronic transitions and optical properties, which are crucial for applications in optoelectronics and materials science. [, ]* Reaction Mechanisms: Computational studies can elucidate reaction mechanisms involving this compound, aiding in the development of efficient synthetic routes. [, ]

Q8: How do structural modifications of this compound influence its reactivity and properties?

A8: Structure-activity relationships (SAR) are crucial for understanding how modifications to the this compound scaffold affect its reactivity and properties. * Position of Substituents: The position of substituents on the thiophene ring significantly influences the regioselectivity of reactions and the properties of resulting polymers. [, , ]* Electronic Effects of Substituents: Electron-donating or -withdrawing groups attached to the thiophene ring impact the electronic properties, influencing conductivity, optical properties, and reactivity. [, ]* Steric Effects of Substituents: Bulky substituents can introduce steric hindrance, affecting the molecule's conformation and its ability to participate in specific reactions or interact with substrates. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.